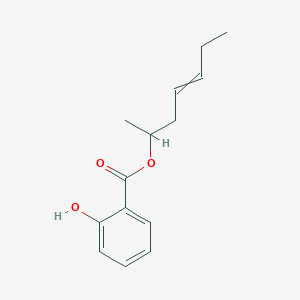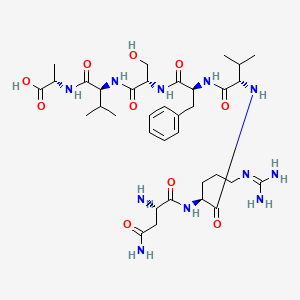
Tetracosa-5,9,15-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosa-5,9,15-trienoic acid: is a long-chain polyunsaturated fatty acid with the molecular formula C24H40O2. It is characterized by three double bonds located at the 5th, 9th, and 15th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetracosa-5,9,15-trienoic acid can be achieved through several methods. One common approach involves the use of cross-cyclomagnesiation of 1,2-dienes. This method employs a catalyst such as Cp2TiCl2 and reagents like EtMgBr in the presence of magnesium metal . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the methylation of conjugated dienoic and trienoic fatty acids. Methods such as the BF3/MeOH (boron trifluoride/methanol) method are preferred due to their efficiency in preventing artificial isomerization and byproduct formation . This method is applicable to both food and biological samples, making it versatile for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetracosa-5,9,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds and the length of the carbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). These reactions typically occur under mild conditions to prevent over-oxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to single bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) can occur at the double bond sites.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction results in saturated fatty acids.
Scientific Research Applications
Tetracosa-5,9,15-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying cell membrane dynamics and lipid metabolism.
Medicine: Research has shown potential antitumor, antiviral, and antibacterial activities. Its ability to inhibit enzymes like topoisomerases makes it a candidate for cancer therapy.
Industry: It is used in the production of bioactive compounds and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tetracosa-5,9,15-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also targets enzymes involved in lipid metabolism and cell cycle regulation, such as topoisomerases, which play a crucial role in DNA replication and repair .
Comparison with Similar Compounds
α-Linolenic acid (C183): A shorter chain polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Eicosapentaenoic acid (C205): A polyunsaturated fatty acid with five double bonds, commonly found in fish oils.
Docosahexaenoic acid (C226): A long-chain polyunsaturated fatty acid with six double bonds, also found in fish oils.
Uniqueness: Tetracosa-5,9,15-trienoic acid is unique due to its longer carbon chain and specific positioning of double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
868657-19-6 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
tetracosa-5,9,15-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16,19-20H,2-8,11-14,17-18,21-23H2,1H3,(H,25,26) |
InChI Key |
GOSJPXIZRFDKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)


